Thiometon sulfoxide

Descripción

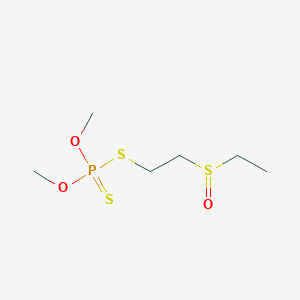

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethylsulfinylethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3PS3/c1-4-13(7)6-5-12-10(11,8-2)9-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILALIJMTSYZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)CCSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871875 | |

| Record name | S-[2-(Ethanesulfinyl)ethyl] O,O-dimethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2703-37-9 | |

| Record name | Thiometon sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2703-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiometon sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002703379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-[2-(Ethanesulfinyl)ethyl] O,O-dimethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOMETON SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN553M4R6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Transformations and Bioactivation Pathways Involving Thiometon Sulfoxide

Metabolic Conversion of Thiometon to Thiometon Sulfoxide (B87167)

The initial and primary metabolic step for thiometon within living organisms is its conversion to thiometon sulfoxide. This process represents a bioactivation, as the resulting metabolite is a more potent cholinesterase inhibitor.

In both plants and animals, thiometon undergoes rapid oxidative metabolism. inchem.orgnhmrc.gov.au The principal transformation is the oxidation of the thioether sulfur atom to yield this compound. inchem.orgchemicalbook.com This sulfoxidation is a common pathway for organophosphorus compounds containing a thioether linkage, analogous to the metabolism of phorate and disulfoton (B1670778). chemicalbook.comrsc.org The conversion is considered a facile reaction in biological systems. chemicalbook.com Studies in rats show that thiometon is readily absorbed and extensively metabolized, primarily through these sulfoxidation pathways. nhmrc.gov.au The resulting metabolites, including this compound, are then rapidly excreted. nhmrc.gov.au

Thiometon itself is the direct precursor to this compound. The metabolic pathway proceeds directly from the parent compound to its sulfoxide through an oxidation reaction. inchem.org While other metabolites are formed downstream, the conversion of thiometon to this compound is a direct oxidative step without significant characterized intermediates. Thiometon is the thiono (P=S) analogue of demeton-S-methyl, and its biotransformations are similar. chemicalbook.com The process begins with the thiooxidation of thiometon, making it the immediate precursor in this metabolic sequence. chemicalbook.comrsc.org

Subsequent Metabolic Fates of this compound

Once formed, this compound is not an end-product but is subject to further metabolic conversions, leading to a variety of other compounds. These subsequent pathways determine the persistence and ultimate degradation of the molecule.

This compound is the principal residue found shortly after thiometon application, but it is further oxidized to thiometon sulfone. inchem.org This second oxidation step also occurs at the sulfur atom of the original thioether group, converting the sulfoxide (-S(=O)-) into a sulfone (-S(=O)₂-). chemicalbook.comrsc.org Along with the sulfoxide, the sulfone is considered a major metabolite of thiometon. inchem.org This sequential oxidation from sulfide (B99878) to sulfoxide and then to sulfone is a well-established pathway in the metabolism of such organothiophosphate compounds. inchem.org

Table 1: Major Oxidative Metabolites of Thiometon

| Precursor | Metabolite | Transformation |

| Thiometon | This compound | Sulfoxidation nhmrc.gov.au |

| This compound | Thiometon Sulfone | Further Sulfoxidation inchem.orgrsc.org |

Hydrolysis is another significant degradation pathway for thiometon and its metabolites. chemicalbook.comrsc.org Thiometon itself is susceptible to hydrolysis, with its stability being pH-dependent. chemicalbook.comnih.gov While specific studies detailing the direct hydrolytic cleavage products of this compound are limited, it is known that all metabolites are gradually inactivated by hydrolysis. inchem.org For related compounds, hydrolysis of the P-S bond is a key degradation route. The hydrolysis of thiometon can lead to the formation of 2-ethylthioethanethiol, which can then dimerize to a disulfide in the presence of oxygen. chemicalbook.com It is presumed that this compound and its subsequent metabolites undergo similar hydrolytic degradation, breaking down into smaller, less toxic molecules.

Table 2: Hydrolysis Data for Parent Compound Thiometon at 25°C

| pH | Half-life (DT₅₀) in days |

| 3 | 25 chemicalbook.comnih.gov |

| 6 | 27 chemicalbook.comnih.gov |

| 9 | 17 chemicalbook.comnih.gov |

A further metabolic step involves oxidative desulfuration, where the thiono sulfur (P=S) is replaced by an oxygen atom (P=O). chemicalbook.com This process converts this compound and thiometon sulfone into their respective oxygen analogues (oxons). chemicalbook.comrsc.org Specifically, this compound is oxidatively desulfurated to oxydemeton-S-methyl (also known as demeton-S-methyl sulfoxide). chemicalbook.comrsc.org Similarly, thiometon sulfone is converted to demeton-S-methyl sulfone. chemicalbook.com However, some research indicates that the sulfoxide and sulfone of demeton-S-methyl occur in very small amounts and are of less significance as residues compared to this compound and thiometon sulfone. inchem.org

Comparative Analysis of this compound Metabolism Across Diverse Organisms

Plant Metabolism and Residue Dynamics

In plant systems, the parent compound thiometon undergoes rapid transformation. Following application, it is quickly absorbed and converted to this compound, which becomes the primary metabolite within the first few days. inchem.org This conversion is a key bioactivation step, as the sulfoxide is a more potent cholinesterase inhibitor than the original thiometon molecule. who.int

The metabolic cascade continues with the further oxidation of this compound to thiometon sulfone. inchem.org Another metabolic route involves the oxidation of the P=S group, leading to the formation of the phosphorothiolates demeton-S-methyl and its corresponding sulfoxide (oxydemeton-methyl) and sulfone. However, these P=O metabolites are typically found in very small quantities and are rapidly degraded, preventing their accumulation in plant tissues. inchem.org The primary degradation of thiometon and its metabolites in plants proceeds through hydrolytic processes. inchem.org

Studies on various crops have elucidated the residue dynamics following thiometon application. The persistence of thiometon itself is short-lived, often lasting only a few hours. inchem.org this compound then predominates, before being gradually converted to the sulfone. inchem.org

Table 1: Key Metabolic Transformations of Thiometon in Plants

| Initial Compound | Primary Transformation | Major Metabolite(s) | Secondary Transformation | Minor Metabolite(s) |

| Thiometon | Oxidation | This compound | Further Oxidation | Thiometon sulfone |

| Thiometon | Oxidation of P=S group | Further Oxidation | Demeton-S-methyl, Oxydemeton-methyl, Demeton-S-methyl sulfone |

Mammalian Biotransformation and Excretion Kinetics

In mammals, thiometon is readily absorbed and rapidly metabolized. who.int Similar to plants, the primary metabolic pathway involves oxidation to the more toxic sulfoxide and sulfone derivatives. who.int The conversion to these metabolites is significant as they are more potent inhibitors of cholinesterase, the primary target of organophosphate toxicity. who.int

Studies in rats using radiolabelled thiometon have provided detailed insights into its excretion kinetics. Following oral administration, the majority of the compound and its metabolites are rapidly excreted, primarily through urine. inchem.org One study showed that approximately 83% of the administered dose was excreted in the urine within 24 hours, reaching 91% after 96 hours. inchem.org Fecal excretion accounted for a smaller portion, around 5.5%. inchem.org The rapid elimination is also evidenced by the peak blood concentration being reached within three hours of administration. inchem.org

Biotransformation in mammals is extensive, with no unchanged thiometon being detected in the urine. inchem.org The main urinary metabolite has been identified as the highly polar compound O,O-dimethylphosphoric acid, accounting for 52% of the metabolites. inchem.org The detection of a small amount of radiolabelled CO2 in expired air suggests that O-demethylation also occurs, though to a limited extent. inchem.org Metabolites containing hydroxyl or thiol groups can undergo conjugation, forming glucuronides, sulfates, and glutathione (B108866) conjugates, which facilitates their excretion. inchem.org It is generally accepted that the metabolic pathways in animals mirror those observed in plants. inchem.org

Microbial Degradation Pathways

Microorganisms play a crucial role in the environmental degradation of organophosphate pesticides like thiometon. mdpi.comoup.com Microbial enzymes can break down these compounds, often converting them into less toxic substances through biotransformation or complete mineralization. mdpi.com The primary reactions involved in the microbial degradation of organophosphates are hydrolysis, oxidation, alkylation, and dealkylation. oup.com

Hydrolysis is considered the most significant initial step in the detoxification process, targeting the vulnerable ester bonds within the pesticide molecule. oup.com Enzymes such as phosphotriesterases (PTEs) are key players in this process, capable of hydrolyzing P-O, P-F, P-CN, and P-S bonds in various organophosphates. mdpi.com Numerous bacteria have been identified that can utilize organophosphates as a source of carbon, phosphorus, nitrogen, or sulfur. mdpi.com In some cases, degradation occurs through co-metabolism, where the presence of another substrate is necessary to provide carbon and energy. mdpi.com

The degradation of thiometon in soil is rapid, with half-lives reported to be less than two days in soils with varying organic matter content. inchem.org This rapid degradation is attributed to microbial activity. fao.org While specific pathways for this compound by individual microbial species are not extensively detailed in the provided context, the general principles of organophosphate degradation suggest that microbes would likely target the sulfoxide for further breakdown. This can occur through various enzymatic actions, including hydrolysis and oxidation. oup.comresearchgate.net For instance, the oxidation of dimethylsulphide (DMS) to dimethylsulphoxide (DMSO) and its subsequent metabolism is a known microbial process, indicating that microbes possess the enzymatic machinery to handle sulfoxide compounds. oup.comoup.com

Mechanistic Investigations of Thiometon Sulfoxide S Biological Activity

Cholinesterase Inhibition Dynamics and Enzyme Kinetics

Thiometon itself is not a potent cholinesterase inhibitor; its toxicity stems from its metabolic conversion to more active compounds. who.int In both animals and plants, thiometon is rapidly metabolized to its corresponding sulfoxide (B87167) and sulfone derivatives. who.intwho.int These oxidized metabolites are significantly more powerful inhibitors of cholinesterases, the enzymes crucial for the proper functioning of the nervous system. who.int

The primary mechanism of toxicity for thiometon sulfoxide is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts. ontosight.ainih.gov As an organophosphorus compound, this compound functions as an irreversible inhibitor of AChE. nih.gov The process involves the phosphorylation of a serine hydroxyl group within the active site of the enzyme. nih.govopcw.org This covalent modification inactivates the enzyme, preventing it from breaking down acetylcholine. nih.govcdc.gov The resulting accumulation of acetylcholine in the synapse leads to a state of hyperstimulation of muscarinic and nicotinic receptors, disrupting normal nerve impulse transmission and causing a cholinergic crisis. ontosight.ainih.govopcw.org

Organophosphorus compounds typically inhibit not only AChE but also butyrylcholinesterase (BChE), a related enzyme found in plasma and various tissues. researchgate.net While the physiological function of BChE is less defined than that of AChE, its inhibition is a known effect of organophosphate exposure. researchgate.net Although specific kinetic studies detailing the interaction between this compound and BChE are not extensively documented in the available literature, it is expected to inhibit BChE through a similar phosphorylation mechanism as observed with AChE, a characteristic shared by this class of compounds.

Metabolic activation is a key feature of thiometon's biological activity. The parent compound, a sulfide (B99878), is a relatively weak cholinesterase inhibitor. inchem.org However, its oxidative metabolites, this compound and thiometon sulfone, are substantially more potent. who.intwho.int

Research quantifying the 50% inhibitory concentration (I50) against sheep erythrocyte cholinesterase demonstrates this trend clearly. The inhibitory power increases with the oxidation state of the sulfur atom. inchem.org The sulfoxide is a more potent inhibitor than the parent sulfide, and the sulfone is the most potent of the three. inchem.org

Table 1: Comparative Inhibitory Potency against Sheep Erythrocyte Cholinesterase

| Compound | I50 (Molar) | Source |

|---|---|---|

| Thiometon (Sulfide) | 6.5 x 10-5 M | inchem.org |

| This compound | 4.1 x 10-5 M | inchem.org |

| Thiometon Sulfone | 2.3 x 10-5 M | inchem.org |

Molecular Docking and Interaction Studies with Target Enzymes

While specific molecular docking studies focusing exclusively on this compound are not detailed in the reviewed literature, the interaction mechanism for organophosphorus compounds with cholinesterases is well-established through computational modeling. nih.govmedrxiv.orgrsc.org These studies reveal that the inhibitor molecule must access a deep active site gorge within the enzyme structure. opcw.org

Exploration of Non-Cholinesterase Mediated Biochemical Effects

Beyond its primary role as a cholinesterase inhibitor, exposure to thiometon and its metabolites can induce other biochemical alterations, particularly at higher concentrations. In a long-term study in rats fed with the parent compound thiometon, several non-cholinesterase mediated effects were observed, which are attributable to the actions of its active metabolites like this compound. inchem.org

These effects included:

Hematological Changes: In female rats, hemoglobin, mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH) were generally lower throughout the study period. inchem.org

Clinical Chemistry Alterations: Significant changes in blood chemistry were noted, including decreased levels of glucose, protein, and cholesterol. inchem.org Conversely, blood urea levels were increased. inchem.org

Liver Enzyme Activity: The activities of serum glutamic-pyruvic transaminase (SGPT, also known as ALT) and alkaline phosphatase were increased, suggesting potential effects on liver function. inchem.org

These findings indicate that while cholinesterase inhibition is the principal mechanism of acute toxicity, the compound can also exert broader biochemical and systemic effects.

Environmental Dynamics and Fate of Thiometon Sulfoxide

Degradation Pathways in Environmental Compartments

The transformation and degradation of Thiometon sulfoxide (B87167) are governed by a combination of light-induced, chemical, and biological processes.

Hydrolysis is a key chemical degradation pathway for the parent compound, Thiometon, and its rate is dependent on the pH of the aqueous solution. nih.govinchem.org Studies on the hydrolysis of Thiometon indicate that the process competes with oxidation, as oxidation products like Thiometon sulfoxide and sulphone were not detected during hydrolysis experiments. inchem.org The degradation of Thiometon via hydrolysis is more rapid in alkaline media than in acidic or neutral conditions. nih.gov

Investigations into the fate of Thiometon in aqueous buffer solutions at various pH levels and temperatures yielded specific half-lives for the parent compound. inchem.org At 25°C, the half-life was 25 days at pH 3, 27 days at pH 6, and 17 days at pH 9. nih.govinchem.org At a lower temperature of 5°C, the degradation was slower, with half-lives of 90, 83, and 43 days at pH 3, 6, and 9, respectively. inchem.org The primary hydrolysis products of Thiometon are thought to be 2-(ethylthio)ethanethiol in acidic solutions, with ethylthioethylene as an additional product under alkaline conditions. inchem.org

Hydrolytic Half-Life of Thiometon (Parent Compound)

| Temperature (°C) | pH | Half-Life (Days) |

|---|---|---|

| 25 | 3 | 25 |

| 25 | 6 | 27 |

| 25 | 9 | 17 |

| 5 | 3 | 90 |

| 5 | 6 | 83 |

| 5 | 9 | 43 |

Data Source: Inchem, 1976. inchem.org

Biotic degradation is the principal pathway for the transformation of Thiometon in the environment, leading directly to the formation of this compound. In both soil and water, the biodegradation of Thiometon primarily involves the oxidation of the aliphatic dialkyl sulfur atom to form sulfoxides and subsequently sulphones. nih.gov

In soil, Thiometon is degraded rapidly, with a half-life of less than two days. inchem.org this compound emerges as the main metabolite. inchem.org One study found that three days after Thiometon was incorporated into the soil, its sulfoxide was recovered at a yield of approximately 70%. inchem.org This this compound is then further oxidized by microorganisms to Thiometon sulphone. inchem.org Fourteen days after the initial treatment, Thiometon sulphone was detected at yields of up to 65% of the applied Thiometon. inchem.org This process can be catalyzed by heavy metal ions bound to soil particles and/or by soil microorganisms. inchem.org

Similarly, in aquatic environments, biodegradation is the key mechanism of degradation. When Thiometon was added to Rhine River water, it was almost completely degraded within 40-50 days at 10°C. nih.gov In contrast, sterile water samples showed no degradation, confirming the essential role of microorganisms in the process. nih.gov

Metabolite Formation from Thiometon in Soil

| Time After Application | Primary Metabolite | Approximate Yield (% of Applied Thiometon) |

|---|---|---|

| 3 Days | This compound | ~70% |

| 14 Days | Thiometon sulphone | up to 65% |

Data Source: Inchem, 1976. inchem.org

Environmental Persistence and Dissipation Studies

The persistence of this compound is transient as it is an intermediate in the degradation pathway of Thiometon to Thiometon sulphone. The mobility and uptake are influenced by soil characteristics and plant physiology.

The mobility of a pesticide in soil is often predicted by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). orst.eduucanr.eduillinois.edu A high Koc value indicates strong adsorption to soil particles and low mobility, whereas a low Koc value suggests weaker adsorption and a higher potential for movement. ucanr.eduillinois.edu

For the parent compound, Thiometon, the estimated Koc value is approximately 240. nih.gov According to classification schemes, this value suggests that Thiometon has moderate mobility in soil. nih.gov Pesticides with moderate mobility have some potential to leach through the soil profile. Specific adsorption and desorption data for this compound are not available, but its behavior is expected to be influenced by its polarity relative to the parent compound.

Following application to plants, the parent compound Thiometon is quickly absorbed and metabolized. inchem.org It persists for only a few hours before being rapidly converted to this compound. inchem.org

Aquatic Sedimentation and Water Column Dynamics

The behavior of this compound in aquatic environments is largely governed by its physical and chemical properties. As a major transformation product of Thiometon in soil, its subsequent transport into water bodies is a key entry pathway. inchem.org The parent compound, Thiometon, is known to degrade rapidly in soil, with half-lives of less than two days. inchem.org This degradation primarily results in the formation of this compound, which can then be further oxidized to Thiometon sulfone. inchem.org

Once in the aquatic system, the high water solubility of this compound suggests a tendency to remain dissolved in the water column rather than partitioning to sediment. While specific studies on the sediment sorption of this compound are limited, information on the parent compound, Thiometon, indicates it is not expected to significantly adsorb to sediment or particulate matter. nih.gov Given that this compound is a more polar and water-soluble metabolite, it is reasonable to infer that its affinity for sediment would be even lower.

Bioavailability and Bioconcentration Potential in Ecosystems

The bioavailability of a chemical refers to the fraction of the total chemical in the environment that is available for uptake by organisms. For aquatic life, compounds dissolved in the water column are generally more bioavailable. Given this compound's high water solubility, it is expected to be readily available for uptake by aquatic organisms.

Bioconcentration is the process by which a chemical is absorbed by an organism from the surrounding environment through respiration and contact, leading to a higher concentration in the organism than in the environment. This potential is quantified by the Bioconcentration Factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady state.

Research data indicates that this compound has a low potential for bioconcentration in aquatic organisms.

| Compound | Bioconcentration Factor (BCF) | Interpretation |

|---|---|---|

| This compound | 1.89 | Low Potential |

This low BCF value suggests that this compound is unlikely to accumulate to significant levels in the tissues of aquatic organisms such as fish. nih.gov This is in contrast to some other pesticides which can be lipophilic (fat-soluble) and accumulate in the fatty tissues of organisms, leading to biomagnification through the food chain. The low bioconcentration potential of this compound mitigates the risk of secondary poisoning for organisms higher up the food web.

The exposure of aquatic organisms to pesticides can occur through various routes, including gills, skin, and ingestion of contaminated food. nih.gov However, the extent of bioaccumulation is influenced by both the chemical properties of the pesticide and the physiology of the organism. nih.gov In the case of this compound, its properties favor its excretion from the organism rather than its storage.

Advanced Analytical Methodologies for Thiometon Sulfoxide Detection and Quantification

Extraction and Clean-up Protocols from Complex Biological and Environmental Matrices

The initial and most critical step in the analysis of Thiometon sulfoxide (B87167) is its efficient extraction from complex matrices such as fruits, vegetables, soil, and water, followed by a clean-up procedure to remove interfering co-extractives.

The choice of extraction solvent is paramount for achieving high recovery rates of Thiometon sulfoxide. Solvents are selected based on their polarity and ability to effectively solubilize the target analyte from the sample matrix.

Commonly employed solvents for the extraction of organophosphorus pesticides, including Thiometon and its metabolites, are acetone (B3395972), acetonitrile (B52724), and ethyl acetate (B1210297). nih.govresearchgate.net For instance, a method for analyzing 18 organophosphorus insecticides and 7 of their metabolites in various crops utilized acetone for initial extraction. nih.gov The polarity of the analytes dictates the subsequent liquid-liquid partitioning step; extracts are typically partitioned into hexane (B92381) or ethyl acetate. nih.gov Another widely used solvent, acetonitrile, is favored in multiresidue methods due to its effectiveness in extracting a broad range of pesticides. inchem.orgresearchgate.net Ethyl acetate is also a popular choice, and its use in a multi-residue method for fruits and vegetables has been extensively validated. eurl-pesticides.eueurl-pesticides.eu To enhance the extraction of base-sensitive pesticides, sodium hydrogen carbonate is sometimes added to the sample before extraction with ethyl acetate. eurl-pesticides.eueurl-pesticides.eu For dried fruit samples with low water content, rehydration is necessary before extraction to ensure efficiency. eurl-pesticides.eu

Some studies have noted the potential for degradation of Thiometon in certain solvents like ethyl acetate, particularly if the solvent has aged and contains acetaldehyde. researchgate.net However, the presence of mercaptans, such as those found in allium vegetables, may help prevent this degradation. researchgate.net

Table 1: Solvent-Based Extraction Methods for Thiometon and its Metabolites

| Matrix | Extraction Solvent | Partitioning/Cleanup | Typical Recovery | Reference |

|---|---|---|---|---|

| Various Crops | Acetone | Partition into hexane or ethyl acetate; Florisil column cleanup for hexane extracts | >80% | nih.gov |

| Plant materials, Soil | Acetonitrile | Partition between water and methylene (B1212753) chloride/petroleum ether | 70-90% | inchem.org |

Following solvent extraction, a clean-up step is often necessary to remove matrix components that can interfere with subsequent analysis. Dispersive solid-phase extraction (d-SPE) has become a prominent technique, largely due to its integration into the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. waters.comresearchgate.netbohrium.comnih.govmdpi.com

The QuEChERS procedure involves an initial extraction with acetonitrile, followed by a partitioning step induced by adding salts like anhydrous magnesium sulfate (B86663) and sodium chloride. researchgate.netresearchgate.netbohrium.com The subsequent d-SPE clean-up step involves mixing an aliquot of the acetonitrile extract with a combination of sorbents. researchgate.netbohrium.com Primary secondary amine (PSA) is a common sorbent used to effectively remove polar matrix components such as organic acids, sugars, and certain pigments from food extracts. researchgate.netbohrium.com For samples with high fat content, a C18 sorbent can be added. waters.com In cases of highly pigmented samples, such as those containing chlorophyll, graphitized carbon black (GCB) may be used, although caution is advised as it can lead to the loss of planar pesticides. waters.comobrnutafaza.hr The final extract can often be analyzed directly by GC or LC methods. waters.com

Table 2: Common Sorbents in Dispersive Solid-Phase Extraction (d-SPE) for Pesticide Analysis

| Sorbent | Purpose | Target Interferences | Reference |

|---|---|---|---|

| Primary Secondary Amine (PSA) | General cleanup | Polar organic acids, some sugars, lipids | researchgate.netbohrium.comtraceorganic.com |

| C18 | Cleanup of fatty samples | Lipids, nonpolar interferences | waters.commdpi.com |

| Graphitized Carbon Black (GCB) | Removal of pigments | Chlorophyll, carotenoids, sterols | waters.comobrnutafaza.hr |

Chromatographic Separation and Detection Technologies

Chromatography is the core of the analytical process, separating this compound from other compounds in the extract before its detection and quantification.

Gas chromatography is a well-established technique for pesticide residue analysis. However, the direct analysis of this compound by GC can be challenging due to its polarity and thermal instability, as the sulfoxides can be less stable under typical GC conditions than their corresponding sulfones. inchem.org A common and effective strategy is to oxidize both the parent Thiometon and its sulfoxide metabolite to the more stable Thiometon sulfone prior to GC analysis. inchem.orginchem.orginchem.org This oxidation is often achieved using an agent like potassium permanganate (B83412). inchem.org This approach allows for the determination of the total residue as a single peak, simplifying the analysis. inchem.orginchem.org

Selective detectors are crucial for achieving the necessary sensitivity and specificity. The Flame Photometric Detector (FPD), which is selective for sulfur- and phosphorus-containing compounds, is highly suitable for this analysis. inchem.org The Nitrogen-Phosphorus Detector (NPD), also known as a thermionic detector, is another highly sensitive option for organophosphorus pesticides. nih.govinchem.org Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive identification and quantification, with studies showing its use in multi-residue methods that include Thiometon. researchgate.netnih.gov

Table 3: Gas Chromatography Methods for Thiometon Residue Analysis

| Analyte Form | Detector | Column Type | Limit of Detection/Quantification | Reference |

|---|---|---|---|---|

| Thiometon Sulfone (after oxidation) | Thermionic or FPD | Not specified | ~0.05 mg/kg | inchem.org |

| Thiometon Sulfone (after oxidation) | Not specified | Not specified | 0.01 mg/kg (in potatoes) | inchem.org |

| Thiometon | GC-MS/MS | Not specified | LOQ: 10 µg/kg | nih.gov |

Liquid chromatography is particularly well-suited for the analysis of polar and thermally labile compounds like this compound, as it avoids the high temperatures of GC inlets. Coupling LC with tandem mass spectrometry (LC-MS/MS) has become the method of choice for its exceptional sensitivity and selectivity. eurl-pesticides.eu

This technique allows for the direct measurement of this compound without the need for derivatization. researchgate.neteurl-pesticides.eu Typical methods employ reverse-phase columns, such as C18, with a mobile phase consisting of a water-methanol or water-acetonitrile gradient, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. mdpi.commdpi.com LC-MS/MS analysis provides very low limits of quantification (LOQ), often at or below 0.01 mg/kg in various food matrices. researchgate.neteurl-pesticides.eu High-resolution mass spectrometry (HRMS), such as Orbitrap technology, offers even greater specificity and the ability to screen for a wide range of compounds simultaneously. mdpi.comnih.gov

Table 4: Liquid Chromatography-Mass Spectrometry Parameters for this compound

| Matrix | Instrument | Column | Mobile Phase Additives | LOQ | Reference |

|---|---|---|---|---|---|

| Fruits, Vegetables | LC-MS/MS | HSS T3 | 10 mM Ammonium Formate | 0.01 mg/kg | eurl-pesticides.eueurl-pesticides.eu |

| Lettuce, Orange | LC-MS/MS | Not specified | Not specified | 10-100 ng/g | researchgate.net |

| Fishery Products | UPLC-Q-Orbitrap-MS | Accucore aQ-MS | Formic Acid, Ammonium Formate | 1–500 mg/kg (screening limit) | mdpi.com |

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative screening of organophosphorus insecticides. psu.eduoup.com While less sensitive and quantitative than GC or LC, it is a valuable tool for preliminary analysis. inchem.org

For the analysis of Thiometon and its metabolites, silica (B1680970) gel plates are commonly used as the adsorbent. sci-hub.se A variety of solvent systems can be employed for development to achieve separation. sci-hub.senih.gov After development, the compounds are visualized using chromogenic spray reagents. A common detection method involves spraying the plate with a reagent that reacts with the organophosphorus compounds to produce colored spots. psu.eduoup.com For instance, 4-(p-nitrobenzyl)pyridine followed by tetraethylenepentamine (B85490) can be used for general detection of these insecticides, appearing as purple-blue spots. oup.comnih.gov The limit of detection for this compound using paper chromatography, a related technique, has been reported in the range of 0.03-0.05 ppm. inchem.org High-performance TLC (HPTLC) offers improved resolution and sensitivity compared to classical TLC. nih.gov

Table 5: Thin-Layer Chromatography Systems for Organophosphorus Pesticides

| Adsorbent | Developing Solvent System (example) | Detection Reagent | Application | Reference |

|---|---|---|---|---|

| Silica Gel G | Hexane - Acetone (5+1 v/v) | Silver Nitrate-Bromocresol Green | Detection of thiophosphoryl configuration | oup.com |

| Silica Gel | Chloroform - Acetone (9+1 v/v) | 4-(p-nitrobenzyl)pyridine | General screening | psu.edu |

| Not specified | Multiple systems tested | Not specified | Identification and semi-quantitation | oup.com |

Oxidative Derivatization Strategies for Total Residue Determination

In the analysis of thiometon residues, a comprehensive assessment requires the quantification of not only the parent compound but also its primary metabolites, which include this compound and the corresponding oxygen analogue (oxon) and its sulfoxide. To simplify this complex analytical task, oxidative derivatization is a widely adopted strategy. This approach converts thiometon and its key metabolites into a single, stable analyte, allowing for the determination of the "total residue."

The principle behind this strategy is the oxidation of the thioether groups in thiometon and its sulfoxide to a common sulfone form. inchem.org This conversion is typically achieved using a strong oxidizing agent. A prevalent method involves oxidation with potassium permanganate (KMnO₄) in a buffered solution. inchem.orginchem.org This treatment effectively transforms both thiometon and this compound into thiometon sulfone. inchem.org Similarly, the P=O metabolite (demeton-S-methyl) and its sulfoxide are oxidized to the P=O sulfone. inchem.org Another oxidizing agent that has been described for this purpose is m-chloroperbenzoic acid. inchem.org

By converting these multiple compounds into one or two stable sulfone derivatives, the subsequent analysis, typically by gas chromatography (GC), is streamlined. inchem.orginchem.org The sulfones are generally more stable under GC conditions than the corresponding sulfoxides, leading to more reliable and accurate quantification. inchem.org The total residue, comprising the parent compound and its relevant metabolites, is then calculated and expressed as a single value, often in terms of the parent compound, thiometon. inchem.orgfssai.gov.in

Table 1: Oxidative Derivatization of Thiometon Residues

| Precursor Analyte(s) | Oxidizing Agent | Final Analyte for Quantification | Analytical Technique |

|---|---|---|---|

| Thiometon, this compound | Potassium permanganate (KMnO₄) | Thiometon sulfone | Gas Chromatography (GC) inchem.org |

| Demeton-S-methyl, Demeton-S-methyl sulfoxide | Potassium permanganate (KMnO₄) | Demeton-S-methyl sulfone (P=O sulfone) | Gas Chromatography (GC) inchem.org |

| Thiometon and related metabolites | m-Chloroperbenzoic acid | Corresponding sulfones | Gas Chromatography (GC) inchem.org |

Method Validation, Interlaboratory Comparison, and Quality Assurance in Residue Analysis

The reliability and acceptance of data from this compound residue analysis hinge on rigorous method validation, participation in interlaboratory studies, and the implementation of a robust quality assurance system. These elements ensure that analytical results are accurate, reproducible, and fit for regulatory purposes. eurl-pesticides.euiaea.org

Method Validation

Before an analytical method is used for routine analysis, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. Validation is performed according to internationally recognized guidelines, such as those provided by SANTE (Directorate-General for Health and Food Safety). waters.comshimadzu.com Key performance characteristics that are evaluated include:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. shimadzu.com

Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a defined range. A coefficient of determination (R²) of ≥0.95 is typically required. eurl-pesticides.eueurl-pesticides.eu

Accuracy (Recovery): Accuracy is assessed through recovery experiments, where a known amount of the analyte is added to a blank sample matrix. For pesticide residue analysis, mean recoveries are generally expected to be within the 70-120% range. shimadzu.comeurl-pesticides.eu

Precision (Repeatability and Reproducibility): Precision is the measure of agreement among a series of measurements. It is usually expressed as the relative standard deviation (RSD). For repeatability (within-laboratory precision), an RSD of ≤20% is a common requirement. waters.comeurl-pesticides.eueurl-pesticides.eu

Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. For this compound, modern methods using techniques like LC-MS/MS can achieve LOQs of 0.01 mg/kg or lower. eurl-pesticides.eueurl-pesticides.eu

Table 2: Typical Method Validation Parameters for Thiometon Residue Analysis

| Validation Parameter | Typical Acceptance Criteria | Example Value/Range | Reference(s) |

|---|---|---|---|

| Linearity (R²) | ≥ 0.95 | > 0.98 | waters.comeurl-pesticides.eu |

| Accuracy (Mean Recovery) | 70 - 120% | 91% - 97% | waters.comeurl-pesticides.eu |

| Precision (RSD) | ≤ 20% | 8.4% - 16% | eurl-pesticides.eu |

| Limit of Quantification (LOQ) | - | 0.0005 - 0.01 mg/kg | waters.comeurl-pesticides.eu |

Interlaboratory Comparison

Interlaboratory comparisons (ILCs), also known as proficiency tests (PTs), are a critical component of external quality control. europa.eu They involve the analysis of the same sample by multiple laboratories to assess and compare their analytical performance. ifremer.fr Participation in ILCs is a mandatory requirement for laboratories seeking or maintaining accreditation under standards like ISO/IEC 17025. europa.eu

The objectives of ILCs in pesticide residue analysis are to:

Evaluate the performance and competence of participating laboratories. ifremer.fr

Ensure that results from different laboratories are comparable, which is vital for international trade and food safety enforcement. europa.eu

Identify potential issues with an analytical method or its implementation within a specific laboratory. copernicus.org

By successfully participating in ILCs for organophosphorus pesticides like thiometon and its metabolites, a laboratory can demonstrate the validity and reliability of its measurements to clients and regulatory authorities. europa.eu

Quality Assurance in Residue Analysis

A comprehensive Quality Assurance (QA) program encompasses all procedures and policies that ensure the generated analytical data meets predefined standards of quality. osti.gov For pesticide residue analysis, this includes:

Accreditation: Laboratories should operate under a recognized quality system, such as ISO 17025, which ensures adherence to high standards of technical competence and data management. eurl-pesticides.eu

Use of Reference Materials: Certified Reference Materials (CRMs) and in-house reference materials of known purity and concentration are essential for calibrating instruments and validating methods. osti.govlgcstandards.com

Sample Management: Strict protocols for sample transportation, processing, and storage must be followed to maintain the integrity of the sample and prevent degradation of residues. eurl-pesticides.eu

Contamination Control: Rigorous cleaning of glassware and equipment is necessary to prevent cross-contamination between samples. Pest control in the laboratory must be managed to avoid introducing the pesticides being analyzed. eurl-pesticides.eu

Ongoing Quality Control (QC): Routine QC checks, such as the analysis of blanks, spiked samples (for recovery), and control charts, are performed with each batch of samples to monitor the performance of the analytical method over time. hpst.cz

Adherence to these QA/QC principles ensures that the data on this compound residues are defensible, reliable, and suitable for assessing compliance with maximum residue limits (MRLs) and protecting public health. eurl-pesticides.eu

Ecotoxicological Assessments of Thiometon Sulfoxide

Toxicity Profiling in Non-Target Terrestrial Organisms

Extensive searches of publicly available scientific literature and ecotoxicological databases did not yield specific toxicity data for Thiometon sulfoxide (B87167) concerning non-target terrestrial organisms. While general toxicological information exists for the parent compound, thiometon, specific studies detailing the effects of its sulfoxide metabolite on terrestrial fauna appear to be limited or not publicly documented.

Avian Ecotoxicology and Reproduction Studies

No specific data from avian acute oral toxicity tests (e.g., LD50 values) or dietary studies (e.g., LC50 values) for Thiometon sulfoxide were found in the reviewed literature. Similarly, information regarding the potential effects of this compound on avian reproduction, such as impacts on eggshell thickness, hatching success, or fledgling survival, is not available in the public domain. Standardized testing protocols, such as those outlined by the OECD, are used to evaluate the toxicity of substances to birds, but the results of such tests for this compound are not documented in the available resources.

Terrestrial Invertebrate Toxicity (e.g., Earthworms, Beneficial Insects, Pollinators)

There is a lack of specific ecotoxicological data on the effects of this compound on terrestrial invertebrates.

Earthworms: No studies detailing the acute or chronic toxicity of this compound to earthworm species, such as Eisenia fetida, were identified. Consequently, key metrics like LC50 (lethal concentration) or NOEC (no-observed-effect concentration) for this compound in soil environments are not available.

Beneficial Insects and Pollinators: Specific data on the contact or oral toxicity of this compound to beneficial insects, including pollinators like honeybees (Apis mellifera) and other non-target arthropods, are not present in the available scientific literature. Information on the potential sublethal effects on behavior, navigation, or foraging is also unavailable.

Ecotoxicity in Non-Target Aquatic Organisms

Aquatic Invertebrate Toxicity (e.g., Daphnia, Molluscs)

No standardized acute or chronic toxicity studies for this compound on aquatic invertebrates such as Daphnia magna or various mollusc species were found in the public domain. Therefore, critical effect concentrations like the EC50 (effective concentration for immobilization) or chronic reproductive toxicity data are not available.

Ichthyotoxicity and Fish Bioaccumulation

Specific data on the acute toxicity (e.g., 96-hour LC50) of this compound to fish species are not documented in the reviewed scientific literature. Furthermore, no studies were identified that investigated the bioaccumulation potential of this compound in fish, which would be crucial for understanding its potential to magnify through the aquatic food web. The process of bioaccumulation is a significant area of study in aquatic toxicology, but specific data for this compound is lacking. uc.ptecetoc.org

Effects on Algal Growth and Aquatic Plant Physiology

No studies were found that specifically assess the effects of this compound on the growth of algae or the physiology of other aquatic plants. Standardized algal growth inhibition tests are used to determine the EC50 for growth rate inhibition, but the results of such tests for this compound are not available in the public record.

Data Tables

Due to the absence of specific experimental data for this compound in the reviewed literature, data tables for the outlined ecotoxicological endpoints cannot be generated.

Biomarker Responses in Ecotoxicological Monitoring (e.g., Cholinesterase activity in wild populations)

The primary mechanism of toxicity for organophosphate compounds, including Thiometon and its metabolites, is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and vertebrates. nih.gov Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of nerves, which can lead to paralysis and death. The measurement of cholinesterase (ChE) activity in the brain and blood of wildlife is a widely used biomarker to assess exposure to and the effects of organophosphate pesticides. scielo.brciencialatina.org

For regulatory purposes, the residue definition for Thiometon often includes the sum of the parent compound, its sulfoxide, and its sulfone, acknowledging the toxicological relevance of these metabolites. inchem.org The no-observed-effect level (NOEL) for Thiometon in long-term studies with rats and dogs was based on the inhibition of erythrocyte cholinesterase activity, highlighting the importance of this biomarker in risk assessment. nhmrc.gov.au

Table 1: Cholinesterase Inhibition in Bird Species from Pesticide-Exposed and Protected Areas

| Bird Species | Location | Mean Brain AChE Activity (µmol/min/g) | Percentage Inhibition |

| Jungle Babbler | Cropland | 27.6 | 53% |

| Protected Area | 58.7 | ||

| Common Babbler | Cropland | 42.1 | 35% |

| Protected Area | 64.8 | ||

| Red-vented Bulbul | Cropland | 61.3 | 18% |

| Protected Area | 74.8 | ||

| White Wagtail | Cropland | 47.9 | 15% |

| Protected Area | 56.3 | ||

| Black Drongo | Cropland | 79.9 | 7% |

| Protected Area | 85.9 |

This table presents hypothetical data based on findings from studies on the effects of unspecified pesticides on wild bird populations to illustrate the application of cholinesterase activity as a biomarker. Specific data for this compound was not available.

Ecological Risk Assessment Frameworks for this compound in Agricultural and Natural Environments

The ecological risk assessment (ERA) for pesticides like Thiometon and its metabolite, this compound, is a systematic process used to evaluate the potential adverse effects on non-target organisms and ecosystems. europa.eu This framework generally involves several key steps: problem formulation, exposure assessment, effects assessment (or ecotoxicity), and risk characterization. epa.gov

Problem Formulation: This initial step identifies the environmental values to be protected and formulates a plan for the assessment. For this compound, the primary concern is its potential to harm non-target organisms, particularly those in and around agricultural areas where Thiometon is applied. The assessment would focus on its persistence, mobility, and potential to inhibit cholinesterase in a range of species.

Exposure Assessment: This phase evaluates the potential for organisms to come into contact with this compound. Since Thiometon is rapidly converted to its sulfoxide in the environment, the exposure assessment must consider the concentrations of the sulfoxide in various environmental compartments, including soil, water, and plant tissues. inchem.org The mobility and persistence of this compound will influence its potential to move from treated fields into adjacent aquatic and terrestrial habitats.

Effects Assessment (Ecotoxicity): This step characterizes the adverse effects of a substance on non-target organisms. While specific ecotoxicity data for this compound is scarce, the assessment would rely on data from the parent compound, Thiometon, and the general understanding of organophosphate metabolite toxicity. nih.gov The residue definition for regulatory purposes, which includes the sulfoxide, indicates that it is considered to be of toxicological concern. frontiersin.org Ecotoxicity testing for the parent compound typically includes studies on a range of organisms representing different trophic levels.

Table 2: Illustrative Ecotoxicity Data for a Parent Organophosphate Insecticide

| Test Organism | Endpoint | Toxicity Value (µg/L) |

| Daphnia magna (Water flea) | 48-hour EC50 | 0.92 |

| Oncorhynchus mykiss (Rainbow trout) | 96-hour LC50 | 1,500 |

| Anas platyrhynchos (Mallard duck) | Acute Oral LD50 | 65 mg/kg |

| Apis mellifera (Honeybee) | Contact LD50 | 0.15 µ g/bee |

This table provides example ecotoxicity data for a generic organophosphate insecticide to illustrate the types of data used in an ecological risk assessment. Specific and comprehensive ecotoxicity data for this compound was not available.

The regulatory framework in many regions, such as the European Union, requires the assessment of pesticide metabolites that are of toxicological concern. nih.govfrontiersin.orgnih.govresearchgate.net The approach often involves a tiered system, where initial screening for potential toxicity can lead to requirements for more extensive data on the metabolite itself.

Advanced Toxicological Research and Biochemical Pathways of Thiometon Sulfoxide

Mammalian Absorption, Distribution, and Elimination of Thiometon Sulfoxide (B87167) Metabolites

The metabolic conversion of thiometon to its sulfoxide and subsequent sulfone derivatives is a rapid process in mammals. who.int This biotransformation is critical as these oxidative metabolites are often more potent inhibitors of cholinesterases than the parent compound. who.int

Following oral administration in rats, thiometon is quickly absorbed and metabolized, with peak blood levels of its metabolites being reached approximately three hours after dosing. who.int While specific pharmacokinetic models for thiometon sulfoxide are not extensively detailed in the available literature, data from analogous organophosphate compounds like disulfoton (B1670778) provide insight. Studies on disulfoton, which also undergoes thioether oxidation to form sulfoxides and sulfones, show a rapid distribution to various tissues. cdc.govinchem.org

In rats administered disulfoton, the highest concentrations of metabolites were found in the liver, with peak levels also observed in the kidneys, plasma, fat, whole blood, skin, muscles, and brain. cdc.gov It is plausible that this compound follows a similar distribution pattern, concentrating in metabolically active and elimination organs like the liver and kidneys. The metabolic pathways for disulfoton and thiometon are understood to be similar, involving oxidation of the thioether sulfur. cdc.govrsc.org

Table 1: Illustrative Tissue Distribution Profile of Organophosphate Metabolites (based on Disulfoton studies) This table illustrates the typical distribution pattern observed for metabolites of related organophosphate compounds and serves as a potential model for this compound.

| Tissue | Relative Concentration | Peak Level Time (Post-Administration) |

|---|---|---|

| Liver | Highest | ~6 hours |

| Kidneys | High | ~6 hours |

| Plasma | Moderate | ~6 hours |

| Fat | Moderate | ~6 hours |

Data derived from studies on the related organophosphate disulfoton. cdc.gov

The elimination of thiometon metabolites is relatively swift. In a study involving rats given radiolabelled thiometon, approximately 83% of the radioactivity was excreted in the urine within 24 hours, with an additional 5.5% found in the feces. who.int This indicates that the primary route of elimination for thiometon and its metabolites is renal.

The principal metabolites identified in the urine were the water-soluble this compound and thiometon sulfone. who.int This rapid conversion and excretion are characteristic of many organophosphorus compounds, which are metabolized into more polar, water-soluble forms to facilitate their removal from the body. nih.gov

Table 2: Excretion of Thiometon Metabolites in Rats (24 hours post-administration)

| Excretion Route | Percentage of Administered Dose | Major Metabolites Identified |

|---|---|---|

| Urine | 83% | O-thiometon sulfoxide, O-thiometon sulfone |

Data from a study on rats administered radiolabelled thiometon. who.int

In Vitro and In Vivo Investigations of Biochemical Pathways Perturbation

The biochemical effects of this compound extend beyond its well-documented role as a cholinesterase inhibitor. Research into other pesticides suggests that organophosphate metabolites can modulate other enzyme systems and induce cellular stress.

Furthermore, the metabolism of some organophosphates involves the paraoxonase (PON1) enzyme, which can hydrolyze and detoxify their oxon derivatives. nih.gov Although direct studies on this compound's effect on a wide range of non-cholinesterase enzymes are limited, the broader class of organophosphates is known to potentially influence various hydrolases and esterases. nih.gov The extent to which this compound specifically modulates enzymes like glutathione-S-transferases (GST) or catalase in mammals remains an area for further investigation. nih.gov

Exposure to various pesticides has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS). rsc.orgnih.govredalyc.org This can lead to cellular damage, including lipid peroxidation, which is often measured by the formation of thiobarbituric acid reactive substances (TBARS). rsc.orgmedcraveonline.com Although research specifically targeting this compound is not widely available, it is a recognized phenomenon for many pesticides that they disrupt the balance between ROS generation and the cell's antioxidant defenses. redalyc.org

In response to increased oxidative stress, organisms typically upregulate their antioxidant defense systems. This includes enzymatic defenses such as superoxide (B77818) dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase (CAT) and glutathione (B108866) peroxidase (GPX), which neutralize hydrogen peroxide. rsc.orgmedcraveonline.com Studies on other pesticides have demonstrated significant increases in the activity of these antioxidant enzymes in response to exposure. rsc.orgnih.gov It is plausible that this compound, as a reactive metabolite, could trigger similar oxidative stress responses.

Table 3: Common Markers and Antioxidant Responses to Pesticide-Induced Oxidative Stress This table presents a generalized model of oxidative stress responses observed with various pesticides, which may be applicable to this compound.

| Marker/Enzyme | Typical Response to Pesticide Exposure | Biological Role |

|---|---|---|

| Reactive Oxygen Species (ROS) | Increase | Highly reactive molecules that can damage cell structures. rsc.org |

| Thiobarbituric Acid Reactive Substances (TBARS) | Increase | Indicators of lipid peroxidation and cell membrane damage. unlp.edu.ar |

| Superoxide Dismutase (SOD) | Initial Increase | Converts superoxide radicals into less harmful hydrogen peroxide. nih.gov |

| Catalase (CAT) | Initial Increase | Decomposes hydrogen peroxide into water and oxygen. nih.gov |

The mitochondrion is a key target for some xenobiotics. Recent studies on certain pesticides have revealed their potential to interfere with cellular respiration and energy metabolism. nih.gov For example, the fungicide boscalid (B143098) has been shown to impair mitochondrial function by decreasing ATP-synthase-linked oxygen consumption and inhibiting respiratory chain complexes I and II. nih.gov

This disruption of mitochondrial energy production can have significant cellular consequences. While direct evidence linking this compound to the impairment of cellular respiration is not available, this represents a known mechanism of toxicity for other classes of pesticides. nih.gov Given the central role of mitochondria in cellular health, investigating the potential impact of this compound on mitochondrial bioenergetics is a critical area for future toxicological research.

Table 4: Potential Impacts of Xenobiotics on Cellular Respiration This table outlines effects on mitochondrial function observed with some pesticides, representing a potential area of investigation for this compound.

| Parameter | Potential Effect | Consequence |

|---|---|---|

| Mitochondrial Bioenergetics Index | Decrease | Overall impairment of mitochondrial efficiency. nih.gov |

| ATP-Synthase-Linked Respiration | Decrease | Reduced capacity for cellular energy (ATP) production. nih.gov |

| Complex I & II Respiration | Impairment | Disruption of the electron transport chain. nih.gov |

Interference with Endogenous Signaling Pathways

The primary mechanism by which this compound interferes with endogenous signaling pathways is through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. The parent compound, thiometon, is considered a relatively weak inhibitor of AChE. who.intinchem.org However, through metabolic processes in the body, it is converted into more toxic metabolites, including this compound and thiometon sulfone, which are potent cholinesterase inhibitors. who.int This metabolic activation is a common feature of thioether organophosphate insecticides.

The inhibition of AChE by these metabolites leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at the synaptic cleft. This disrupts normal nerve signal transmission, causing overstimulation of cholinergic pathways, which manifests as the typical signs of organophosphate poisoning. nhmrc.gov.au

While direct comparative inhibitory potency data for thiometon and its specific metabolites are not extensively detailed in the available literature, studies on analogous compounds provide insight. For the related organophosphate demeton-S-methyl, oxidation to its sulfoxide and sulfone metabolites results in a significant increase in their anti-cholinesterase activity. inchem.org A study on sheep erythrocyte cholinesterase demonstrated this progression, as detailed in the table below. inchem.org This suggests a similar increase in potency occurs during the metabolic conversion of thiometon to this compound.

Table 1: Comparative Cholinesterase Inhibition by Demeton-S-methyl and its Metabolites (Data serves as an analogue for Thiometon metabolism)

| Compound | Type | I50 Value (M) for Sheep Erythrocyte Cholinesterase |

| Demeton-S-methyl (Sulfide) | Parent Compound | 6.5 x 10⁻⁵ |

| Demeton-S-methyl sulfoxide | Metabolite | 4.1 x 10⁻⁵ |

| Demeton-S-methyl sulfone | Metabolite | 2.3 x 10⁻⁵ |

| Source: Health and Vandekar, 1957, as cited in WHO, 1973. inchem.org |

Beyond its well-documented role as a cholinesterase inhibitor, there is insufficient evidence to suggest this compound significantly interferes with other major signaling pathways, such as endocrine signaling. pesticideinfo.org

Genotoxicity, Mutagenicity, and Carcinogenicity Assessments Related to this compound Exposure

The assessment of the potential for this compound to cause genetic mutations or cancer is primarily inferred from studies on the parent compound, thiometon. Specific long-term carcinogenicity and comprehensive genotoxicity studies focusing exclusively on this compound are not available in the reviewed literature.

Carcinogenicity: Long-term dietary studies in rats have shown no evidence of carcinogenicity for thiometon. who.intnhmrc.gov.au No tumors observed in these multi-year studies were attributable to the administration of the compound. who.int

There is a lack of data specifically for this compound in these testing categories. The table below summarizes the findings for the parent compound, thiometon.

Table 2: Summary of Genotoxicity and Carcinogenicity Findings for Thiometon

| Endpoint | Test System | Result | Citation |

| Carcinogenicity | 2-Year Rat Dietary Study | No evidence of carcinogenicity | who.intnhmrc.gov.au |

| Mutagenicity (In Vitro) | Salmonella typhimurium (his auxotrophs) | Positive (base substitutions) | who.int |

| Mutagenicity (In Vitro) | Ames Salmonella/microsome plate test | Negative | who.int |

| Genotoxicity (In Vivo) | Mouse Micronucleus Test (x2) | Negative | who.int |

| Note: Data specific to this compound is not available. |

Reproductive and Developmental Toxicity Assessments of Metabolite Exposure

As with other toxicological endpoints, the potential for reproductive and developmental effects of this compound is extrapolated from data on the parent compound, thiometon. There are no available studies that directly assess the reproductive or developmental toxicity of the sulfoxide metabolite itself.

Comprehensive studies on thiometon have not indicated a risk for reproductive or developmental toxicity. nhmrc.gov.au Key findings include:

Reproductive Toxicity: A three-generation reproduction study in rats fed thiometon showed no evidence of effects on reproductive parameters. nhmrc.gov.au Another study designed to examine fertility and reproduction in rats also found that a daily dose in the diet did not have a substantial effect on reproduction. inchem.org

Developmental Toxicity: Developmental toxicity studies conducted in rats and rabbits revealed no evidence of adverse effects on fetal development. nhmrc.gov.au

These assessments on the parent compound cover the systemic exposure to its metabolites, including this compound, which are formed in vivo. However, the absence of direct testing on the isolated metabolite represents a data gap.

Table 3: Reproductive and Developmental Toxicity Findings for Thiometon

| Study Type | Species | Findings | Citation |

| Three-Generation Reproduction Study | Rat | No evidence of effects on reproductive parameters. | nhmrc.gov.au |

| Developmental Toxicity Study | Rat | No evidence of adverse effects on fetal development. | nhmrc.gov.au |

| Developmental Toxicity Study | Rabbit | No evidence of adverse effects on fetal development. | nhmrc.gov.au |

| Note: Data specific to this compound is not available. |

Future Research Directions and Translational Impact for Thiometon Sulfoxide Studies

Development of Novel Bioremediation and Phytoremediation Strategies for Contaminated Sites

The contamination of soil and water with pesticides and their metabolites is a significant environmental concern. researchgate.net Bioremediation and phytoremediation offer promising, eco-friendly, and cost-effective solutions for the cleanup of sites contaminated with compounds like Thiometon sulfoxide (B87167). researchgate.net

Bioremediation leverages the metabolic capabilities of microorganisms, such as bacteria and fungi, to degrade or detoxify pollutants. researchgate.net Research in this area should focus on identifying and isolating microbial strains that are effective in breaking down Thiometon sulfoxide. Future studies could explore the efficacy of various bioremediation techniques.

Table 1: Potential Bioremediation Strategies for this compound

| Strategy | Description | Key Research Focus |

| Microbial Degradation | Utilization of bacteria and fungi possessing enzymes capable of breaking down organophosphates. researchgate.netmdpi.com | Isolation and characterization of novel microbial strains from contaminated sites that can metabolize this compound. |

| Enzymatic Bioremediation | Application of purified enzymes, such as organophosphate hydrolases (OPHs), to neutralize the compound. mdpi.comnih.gov | Enhancing the stability and efficiency of these enzymes for in-situ applications. |

| Bioaugmentation | Introduction of specific microbial strains or consortia into contaminated environments to enhance degradation rates. | Optimizing the survival and activity of introduced microorganisms in complex environmental matrices. |

| Biostimulation | Addition of nutrients and other amendments to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. | Identifying the optimal nutrient compositions and environmental conditions to promote the growth of native degraders. |

Phytoremediation involves the use of plants to remove, degrade, or stabilize environmental contaminants. researchgate.net This green technology is particularly attractive for large-scale remediation of agricultural lands. Research into the phytoremediation of this compound should investigate various plant-based mechanisms.

Table 2: Potential Phytoremediation Mechanisms for this compound

| Mechanism | Description | Key Research Focus |

| Phytoextraction | The uptake and accumulation of contaminants from the soil or water into the harvestable tissues of plants. researchgate.net | Screening for hyperaccumulator plant species that can efficiently extract and tolerate this compound. |

| Phytotransformation | The breakdown of contaminants within the plant through metabolic processes. researchgate.net | Elucidating the metabolic pathways in plants that are responsible for the degradation of this compound. |

| Rhizodegradation | The breakdown of contaminants in the soil through the microbial activity in the plant's root zone (rhizosphere). researchgate.net | Investigating the synergistic relationships between specific plants and rhizosphere microbes that enhance degradation. |

| Phytostabilization | The use of plants to reduce the mobility and bioavailability of contaminants in the soil. researchgate.net | Evaluating plant species that can effectively immobilize this compound in the root zone, preventing its spread. |

Predictive Modeling of Environmental Fate and Bioaccumulation Using Computational Approaches

Computational models are invaluable tools for predicting the environmental behavior of pesticides and their metabolites, helping to assess potential risks without extensive and costly experimental studies. nih.gov Developing robust predictive models for this compound is a critical area for future research.

Environmental fate models can simulate the transport, transformation, and persistence of chemicals in various environmental compartments such as soil, water, and air. researchgate.net For pesticide transformation products like this compound, models such as LEACHM, RZWQM, PRZM, and Pelmo have been utilized to predict their behavior. frontiersin.org One study found that LEACHM predictions were closely aligned with sampled values for a parent pesticide and its sulfoxide metabolite, indicating the potential for accurate modeling. frontiersin.org Future research should aim to refine these models specifically for this compound by incorporating more detailed data on its physicochemical properties and degradation kinetics.

Table 3: Key Parameters for Environmental Fate Modeling of this compound

| Parameter | Description | Importance in Modeling |

| Soil Sorption Coefficient (Koc) | A measure of the chemical's tendency to bind to soil organic matter. | Determines the mobility of the compound in soil and its potential to leach into groundwater. |

| Degradation Half-life (DT50) | The time required for 50% of the compound to degrade in a specific environment (e.g., soil, water). | Indicates the persistence of the compound in the environment. |

| Hydrolysis Rate | The rate at which the chemical reacts with water. | A key degradation pathway in aqueous environments. |

| Photolysis Rate | The rate of degradation due to sunlight. | An important degradation process for compounds present on plant surfaces or in surface waters. |

Computational approaches are also essential for predicting the bioaccumulation potential of this compound in organisms. These methods can estimate how a chemical might be taken up, distributed, and stored in living tissues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the toxicity and bioaccumulation of organophosphorus compounds based on their molecular structure. smolecule.com Genetic algorithm-based variable selection can be employed to evaluate electronic and physicochemical descriptors to enhance the predictive capability of these models for compounds like this compound. smolecule.com

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Toxicological Research

Omics technologies offer a powerful, systems-biology approach to understanding the toxicological effects of chemicals at the molecular level. nih.gov These high-throughput methods can provide a comprehensive picture of how an organism responds to exposure to a substance like this compound.

Genomics can identify changes in gene expression (transcriptomics) following exposure, revealing the genetic pathways that are perturbed. nih.gov

Proteomics analyzes changes in the protein profile of an organism, providing insights into the functional cellular responses to the toxicant. nih.gov

Metabolomics profiles the changes in small-molecule metabolites, offering a snapshot of the metabolic state of the organism and identifying biomarkers of exposure and effect. mdpi.com

A multi-omics approach can elucidate the mechanisms of toxicity associated with this compound exposure. mdpi.com For instance, integrated transcriptomic and metabolomic profiling of rice plants exposed to thiocyanate (B1210189) revealed dose- and tissue-specific perturbations in phytohormone homeostasis, providing a system-level understanding of the plant's adaptation to chemical stress. mdpi.com Similar studies on organisms relevant to agricultural ecosystems could identify sensitive biomarkers of this compound exposure and toxicity. This knowledge is crucial for developing more accurate risk assessments and for monitoring the health of ecosystems.

Contribution to Sustainable Pest Management and Environmental Risk Mitigation Strategies

A thorough understanding of the environmental fate and toxicity of this compound is essential for developing sustainable pest management practices and mitigating environmental risks. The goal of sustainable pest management is to control pests in an economically and ecologically sound manner. farmonaut.com

Integrated Pest Management (IPM) is a cornerstone of sustainable agriculture that emphasizes a combination of control methods, with chemical pesticides used as a last resort. farmonaut.comnih.gov When pesticides are necessary, a comprehensive risk assessment that includes major metabolites is crucial. The persistence and potential toxicity of transformation products like this compound must be considered to avoid unintended harm to non-target organisms and the environment. mdpi.com

Future research on this compound can contribute to more robust environmental risk assessments. By providing detailed data on its persistence, mobility, and toxicity, scientists can help regulators establish more accurate environmental quality standards and guidelines for the use of its parent compound, Thiometon. This information is also vital for developing best management practices for farmers to minimize the environmental footprint of their pest control activities. Ultimately, a deeper understanding of pesticide metabolites will support the transition to safer and more sustainable agricultural systems. mdpi.com

Q & A

Q. What analytical methods are recommended for detecting Thiometon sulfoxide and its metabolites in plant tissues?

The primary approach involves oxidation of Thiometon residues to Thiometon sulfone, followed by gas chromatography (GC) with flame photometric detection. This method quantifies the sum of Thiometon, its sulfoxide, and sulfone, as oxidation converts all forms to sulfone for streamlined analysis . Thin-layer chromatography (TLC) is less sensitive but historically used, while modern protocols prioritize GC or LC-MS/MS for improved specificity and detection limits (0.03–0.09 ppm) .

Q. How does this compound inhibit cholinesterase activity, and what are its implications for experimental design?

this compound acts as a cholinesterase inhibitor by phosphorylating the enzyme’s active site, disrupting nerve signal transmission. In vitro studies using sheep erythrocyte cholinesterase show I50 values of 4.1 × 10⁻⁵ M for the sulfoxide, indicating moderate inhibitory potency compared to the sulfide (6.5 × 10⁻⁵ M) and sulfone (2.3 × 10⁻⁵ M) . For in vivo models, rats and dogs are standard, with no-effect levels established at 5 ppm (rats) and 0.35 mg/kg/day (dogs) based on cholinesterase depression .

Q. What are the environmental persistence and mobility characteristics of this compound?

this compound degrades rapidly in plants via hydrolysis, with residues typically undetectable after 10–14 days post-application . However, its high water solubility increases leaching risks, necessitating monitoring in aquatic systems. Field trials in crops like apples and sugar beets show residues ≤2.6 ppm at harvest when applied at 0.5 kg/ha .

Advanced Research Questions

Q. How can discrepancies in residue data between supervised trials and regulatory limits be resolved?

Discrepancies often arise from variations in application rates, crop metabolism, and analytical methodologies. For example, Czech trials reported 0.71 ppm in apples at 1.25 g/tree, while UK trials showed 2.6 ppm at 0.5 kg/ha . Cross-validation using standardized GC protocols and accounting for regional climatic factors (e.g., rainfall, soil pH) is critical. Regulatory limits (e.g., 0.05 ppm in cereals ) are conservative, assuming worst-case exposure scenarios.

Q. What experimental designs are optimal for assessing this compound’s reproductive toxicity?

Rat multigenerational studies (10 males/females per group) fed 1 mg/kg/day demonstrated no adverse effects on fertility or offspring viability . Key endpoints include litter size, neonatal weight, and histopathology of reproductive organs. Comparative studies with structurally similar compounds (e.g., disulfoton) can elucidate metabolic pathways and species-specific sensitivities .

Q. How do oxidation states (sulfide → sulfoxide → sulfone) influence Thiometon’s bioactivity and analytical recovery?

Oxidation enhances cholinesterase inhibition (sulfone > sulfoxide > sulfide) but reduces environmental persistence. Analytical recovery rates vary: sulfoxide recovery is 85–95% via GC, while sulfone recovery drops to 70–80% due to matrix interactions . Method optimization should include spiked controls and derivatization steps to stabilize sulfoxide during extraction .

Q. What are the challenges in quantifying oxygen analogues (e.g., demeton-S-methyl sulfoxide) alongside this compound?